![molecular formula C7H11ClN2O3 B1377119 2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride CAS No. 1423026-22-5](/img/structure/B1377119.png)
2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride
Overview
Description
This compound is a chemical with the CAS number 1423026-22-5 . It has a molecular formula of C7H11ClN2O3 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for synthesizing pyrazole derivatives involve reactions with hydrazine derivatives . The synthesis of similar compounds often involves oxidation reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered aromatic ring structure with two nitrogen atoms and three carbon atoms . The pyrazole ring is considered an interesting class in drug discovery due to its broad spectrum of biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 206.62684 g/mol . Other specific physical and chemical properties were not found in the search results.Scientific Research Applications
I will now provide a comprehensive analysis of the scientific research applications of “2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride”, focusing on six unique applications. Each application will be detailed in its own section with a clear and descriptive heading.
Alkaline Phosphatase Inhibition
Compounds similar to “2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride” have been screened against various forms of human recombinant alkaline phosphatase, including tissue-nonspecific, intestinal, placental, and germ cell alkaline phosphatases. These screenings are crucial for understanding the potential therapeutic applications in diseases where alkaline phosphatase levels are a factor .
Anti-tubercular Activity
Derivatives of 1,3-diazole, which share a similar structure with the compound , have shown potent anti-tubercular activity against Mycobacterium tuberculosis. This suggests that “2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride” could also be evaluated for its potential in treating tuberculosis .
Anticancer Properties
Pyrazole derivatives have been synthesized and shown to induce apoptosis in cancer cells by preventing wound healing and colony formation, delaying cell cycle phases, and activating apoptosis pathways. This indicates that our compound may have applications in cancer research and therapy .
Anti-inflammatory and Analgesic Effects
Compounds with a pyrazole structure are known to exhibit anti-inflammatory and analgesic effects. This suggests that “2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride” could be researched for its potential use in treating inflammation and pain .
Antimicrobial Activity
Imidazole-containing compounds have been reported to possess various biological activities including antibacterial and antifungal properties. Given the structural similarities, it is possible that our compound could be explored for its antimicrobial efficacy .
Neuroprotective Effects
Indole derivatives have shown clinical and biological applications in neuroprotection. By extension, “2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride” might be investigated for its potential neuroprotective effects .
properties
IUPAC Name |
2-(1,3-dimethyl-5-oxo-4H-pyrazol-4-yl)acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c1-4-5(3-6(10)11)7(12)9(2)8-4;/h5H,3H2,1-2H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDCTRATYQYOBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CC(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride | |
CAS RN |
1423026-22-5 | |
Record name | 2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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